3-((Isopropylsulfonyl)methyl)azetidine tfa
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Overview
Description
3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with isopropylsulfonylmethyl reagents. One common method includes the alkylation of azetidine with isopropylsulfonylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Polymer Science: The compound can be polymerized to form polyamines with applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and functionalized molecules.
Mechanism of Action
The mechanism of action of 3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with different chemical properties and applications.
Uniqueness
3-((isopropylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate for the synthesis of complex molecules and polymers. Its sulfonyl and trifluoroacetate groups further enhance its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C9H16F3NO4S |
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Molecular Weight |
291.29 g/mol |
IUPAC Name |
3-(propan-2-ylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO2S.C2HF3O2/c1-6(2)11(9,10)5-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7) |
InChI Key |
HBFGPEOBZZKIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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